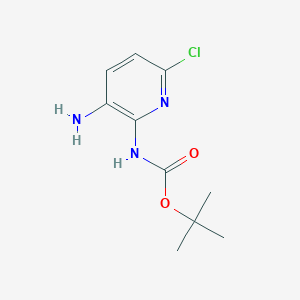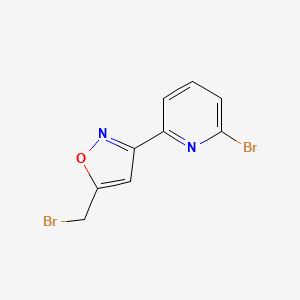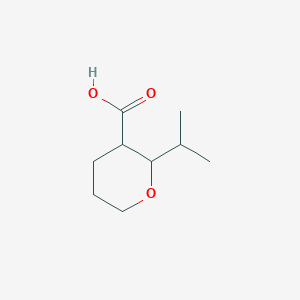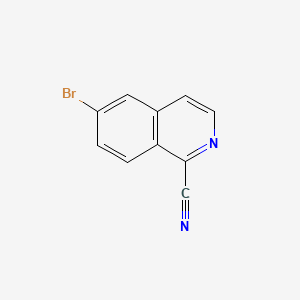
2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine, also known as JM-1232 or JMC-3A, is a cyclopropane-based compound. It has the molecular formula C12H17N and a molecular weight of 175.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with an ethyl group and a 3-methylphenyl group attached to it . The nitrogen atom is also attached to the cyclopropane ring .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions would depend on the conditions and reagents used .Scientific Research Applications
Ethylene Inhibition and Plant Physiology
One significant area of application involves the study and manipulation of ethylene perception in plants. Research has shown that compounds like 1-methylcyclopropene (1-MCP), which share structural similarities with 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine, are crucial in investigating the role of ethylene in ripening and senescence of fruits and vegetables. The inhibition of ethylene perception by these compounds has been a commercial technology to improve the maintenance of product quality, particularly in apples and potentially in other fruits and vegetables (C. Watkins, 2006). Moreover, the study of 1-MCP's effects across various fruit types illustrates the broad potential for commercial application in enhancing postharvest storage performance, including non-climacteric fruits (Li Li et al., 2016).
Understanding Ethylene's Role in Plant Biology
Further extending the application into plant biology, compounds structurally related to this compound have been used to dissect the complex role of ethylene in plants. For instance, research into 1-aminocyclopropane-1-carboxylic acid (ACC), ethylene's precursor, leverages these compounds to explore ethylene's multifaceted influence on plant growth, stress response, and development. This research underlines the underestimated role of ACC and by extension, compounds like this compound, in plant physiology beyond just being ethylene precursors (B. V. D. Poel & D. Straeten, 2014).
Postharvest Quality Maintenance
On a commercial scale, the understanding and application of ethylene inhibition mechanisms are critical for maintaining postharvest fruit and vegetable quality. Studies have shown that active substances like 1-MCP, related to this compound, can retard ripening and extend the shelf-life of fresh produce. This has practical implications for the food industry, emphasizing the importance of controlling ethylene action to improve safety and quality during storage and transport (D. Martínez-Romero et al., 2007).
Environmental and Food Safety
In the broader context of environmental and food safety, the study of ethylene's effects and its inhibition by compounds like this compound contributes to our understanding of chemical residues and their impact. For example, research into heterocyclic aromatic amines (HAAs) formation during food processing and the potential for mitigation strategies reflects on the necessity of controlling hazardous compounds, including ethylene, to ensure food safety and public health (Xiaoqian Chen et al., 2020).
Mechanism of Action
The mechanism of action for 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine is not specified in the search results. As a compound with pharmaceutical potential, its mechanism of action would likely depend on its interactions with biological targets.
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11/h4-7,10H,3,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGEVAHVUYGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C2=CC=CC(=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
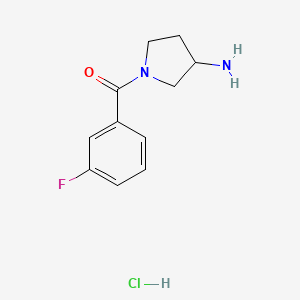
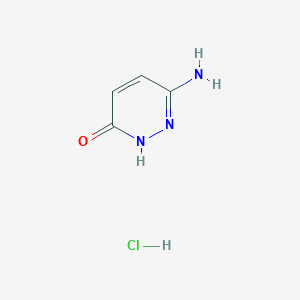
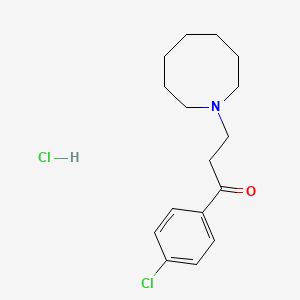

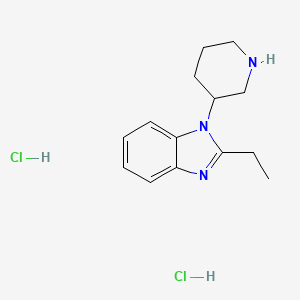
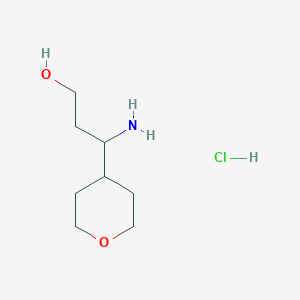
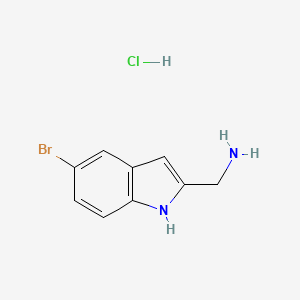
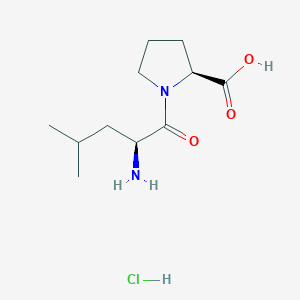
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
